N,N-Dimethyl-N'-p-tolylsulphamide
Description
Structure
2D Structure
3D Structure
Properties
IUPAC Name |
1-(dimethylsulfamoylamino)-4-methylbenzene | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H14N2O2S/c1-8-4-6-9(7-5-8)10-14(12,13)11(2)3/h4-7,10H,1-3H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
UDCDOJQOXWCCSD-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC=C(C=C1)NS(=O)(=O)N(C)C | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H14N2O2S | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID00891450 | |
| Record name | N,N-Dimethyl-N'-p-tolylsulphamide | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID00891450 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
214.29 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
66840-71-9 | |
| Record name | N,N-dimethyl-N′-p-tolylsulfamide | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=66840-71-9 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | N,N-Dimethyl-N'-p-tolylsulphamide | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0066840719 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | N,N-Dimethyl-N'-p-tolylsulphamide | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID00891450 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | N,N-dimethyl-N'-p-tolylsulphamide | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.060.427 | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
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| Record name | N,N-DIMETHYL-N'-P-TOLYLSULPHAMIDE | |
| Source | FDA Global Substance Registration System (GSRS) | |
| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/IOS7W692N5 | |
| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Synthetic Methodologies and Precursor Chemistry
Synthesis of N,N-Dimethyl-N'-p-tolylsulphamide as an Intermediate
The primary route to this compound involves its synthesis as a direct precursor in the manufacturing process of Tolylfluanid (B52280). This pathway is designed for large-scale industrial production, where efficiency and cost-effectiveness are paramount.
Derivation from p-Tolylsulfonamide Precursors
While direct synthesis from p-tolylsulfonamide is a plausible chemical transformation, the more documented pathway for creating the this compound structure involves the reaction of a dimethylsulfamoyl precursor with a p-toluidine (B81030) derivative. A common method for the synthesis of analogous N-aryl sulfonamides involves the reaction of an amine with a sulfonyl chloride. In a relevant reported synthesis of 4-Methyl-N-(4-methylphenyl)benzenesulfonamide, 4-methyl aniline (B41778) is reacted with p-toluene sulfonyl chloride in the presence of sodium carbonate to maintain an alkaline pH. researchgate.net This general principle of coupling an amine with a sulfonyl-containing group is central to the formation of this compound.
A plausible, though less documented, route could involve the N,N-dimethylation of p-tolylsulfonamide. However, the more direct and industrially relevant pathway builds the molecule from its constituent amine parts.
Reaction Pathways in Tolylfluanid Production
Subsequently, the dimethylsulfamoyl chloride is reacted with p-toluidine (4-methylaniline). This reaction, typically carried out in the presence of a base to neutralize the hydrochloric acid byproduct, forms the N-S bond, yielding this compound. The final step in the Tolylfluanid synthesis involves the reaction of this intermediate with dichlorofluoromethanesulfenyl chloride to append the -S(Cl₂F)C group to the nitrogen of the p-toluidine moiety. wikipedia.org
(CH₃)₂NH + SO₂Cl₂ → (CH₃)₂NSO₂Cl + HCl
(CH₃)₂NSO₂Cl + CH₃C₆H₄NH₂ → (CH₃)₂NSO₂NHC₆H₄CH₃ + HCl
(CH₃)₂NSO₂NHC₆H₄CH₃ + ClS(Cl₂F)C → Tolylfluanid
This pathway highlights the role of this compound as a critical building block, which is synthesized and then immediately consumed in the subsequent reaction to produce the final fungicidal product.
Development of Novel Synthetic Routes
Research into the synthesis of sulfamides is an active area, driven by the importance of this functional group in medicinal and agricultural chemistry. These novel methods offer potential alternatives for the synthesis of this compound, potentially with improved efficiency, milder conditions, or greater substrate scope.
Non-Conventional Amidation Strategies for Sulfamides
Modern organic synthesis has moved towards developing more efficient and environmentally benign methods for forming amide bonds, including those in sulfamides. One promising strategy is the use of Sulfur(VI)-Fluoride Exchange (SuFEx) click chemistry. nih.govrsc.orgresearchgate.net This approach allows for the practical and efficient preparation of unsymmetrical sulfamides. The process involves the reaction of a sulfamoyl fluoride (B91410) with a primary amine, which could be adapted for the synthesis of this compound by reacting dimethylsulfamoyl fluoride with p-toluidine. nih.govrsc.orgresearchgate.net This method is noted for its mildness and high efficiency. researchgate.net
Another non-conventional approach involves the reductive coupling of nitroarenes with aryl sulfinates. A reported method uses tin(II) chloride and sodium bisulfite to synthesize (hetero)aryl sulfonamides, which could potentially be adapted for sulfamide (B24259) synthesis. nih.gov This method avoids the use of more hazardous reagents.
Catalytic Approaches in Sulfamide Synthesis
Catalytic methods represent a significant advancement in chemical synthesis, often leading to higher yields and milder reaction conditions. For sulfamide synthesis, several catalytic systems have been developed.
Palladium-catalyzed asymmetric diamination of alkyl dienes has been used to produce cyclic sulfamides, demonstrating the utility of palladium in forming N-S bonds. nih.govacs.org While this specific reaction produces cyclic structures, the underlying catalytic principles could be explored for intermolecular couplings.
Copper-catalyzed N-arylation of sulfonamides is another well-established method. researchgate.netrsc.org These reactions typically involve the coupling of a sulfonamide with an aryl boronic acid or an aryl halide. A general and mild method for the N-arylation of sulfonamides on solid supports has been reported using copper acetate (B1210297) and triethylamine (B128534) to couple arylboronic acids with solid-supported sulfonamides. acs.org This methodology could be adapted to a solution-phase synthesis of this compound by reacting N,N-dimethylsulfamide with a p-tolylboronic acid derivative.
The table below summarizes some of the catalytic approaches that could be applicable to the synthesis of this compound.
| Catalyst System | Reactants | Potential Application for this compound Synthesis |
| Copper Acetate / Triethylamine | Arylboronic Acid + Sulfonamide | Reaction of p-tolylboronic acid with N,N-dimethylsulfamide. acs.org |
| Copper(I) Iodide | Aryl Iodide + Sulfonamide | Reaction of p-iodotoluene with N,N-dimethylsulfamide. researchgate.net |
| Palladium(0) / Chiral Ligand | Alkyl Diene + Diaminating Agent | Conceptual basis for developing a palladium-catalyzed intermolecular coupling. nih.govacs.org |
Optimization of Reaction Conditions for Yield and Purity
Optimizing reaction conditions is critical for maximizing the yield and purity of the desired product while minimizing waste and cost. For the synthesis of this compound, key parameters to consider include the choice of solvent, base, temperature, and catalyst system.
In traditional sulfonamide synthesis via the reaction of a sulfonyl chloride with an amine, the choice of base is crucial for neutralizing the HCl byproduct and driving the reaction to completion. Common bases include tertiary amines like triethylamine or pyridine, or inorganic bases like sodium carbonate. The solvent should be inert to the reaction conditions and capable of dissolving the reactants; dichloromethane (B109758) and tetrahydrofuran (B95107) are common choices.
For catalytic methods, optimization involves screening different ligands, catalyst loadings, and reaction temperatures. For instance, in the copper-catalyzed N-arylation of sulfonamides, the choice of ligand can significantly impact the reaction's efficiency and scope. researchgate.net Similarly, in solid-phase synthesis, the nature of the resin and the cleavage conditions are critical for obtaining a pure product. acs.org
A systematic approach to optimization, often employing Design of Experiments (DoE), can efficiently identify the ideal combination of reaction parameters. The following table outlines key parameters and their potential effects on the synthesis of this compound.
| Parameter | Effect on Reaction | Considerations for Optimization |
| Solvent | Can influence reactant solubility, reaction rate, and side product formation. | Aprotic solvents like THF, DCM, or acetonitrile (B52724) are often preferred to avoid reaction with the sulfonyl chloride. |
| Base | Neutralizes acidic byproducts and can influence the nucleophilicity of the amine. | Stoichiometric amounts of a non-nucleophilic base like triethylamine or an excess of an inorganic base like K₂CO₃ are typically used. |
| Temperature | Affects reaction rate; higher temperatures can increase the rate but may also lead to decomposition or side reactions. | The reaction is often started at a low temperature (e.g., 0 °C) and then allowed to warm to room temperature or gently heated. |
| Catalyst/Ligand | In catalytic reactions, the choice of metal and ligand is critical for activity and selectivity. | Screening of different copper or palladium catalysts and various phosphine (B1218219) or nitrogen-based ligands is necessary. |
| Reactant Stoichiometry | The ratio of reactants can influence the yield and the formation of byproducts. | A slight excess of the amine or the sulfonyl chloride may be used to ensure complete conversion of the limiting reagent. |
By carefully controlling these parameters, the synthesis of this compound can be fine-tuned to achieve high yields and purity, which is essential for its subsequent use in the production of Tolylfluanid.
Green Chemistry Principles in Sulfamide Synthesis
The conventional synthesis of sulfamides often involves reagents and solvents that are hazardous and generate significant waste. The application of green chemistry principles aims to address these shortcomings by focusing on several key areas: the use of safer solvents, the development of solvent-free reaction conditions, the utilization of alternative energy sources, and the design of reactions with high atom economy.
One of the primary areas of focus in greening sulfamide synthesis is the replacement of volatile organic compounds (VOCs) with more environmentally friendly alternatives. Water, being non-toxic, non-flammable, and readily available, is an ideal green solvent. Research has demonstrated the feasibility of conducting sulfonylation reactions in aqueous media. researchgate.netnih.gov For the synthesis of this compound, this would involve the reaction of p-toluenesulfonyl chloride with N,N-dimethylamine in water, potentially with a base to neutralize the hydrochloric acid byproduct. The use of water as a solvent not only reduces the environmental footprint but can also simplify product isolation, as many organic products can be easily separated from the aqueous phase. researchgate.net
Solvent-free, or neat, reaction conditions represent another significant advancement in green sulfamide synthesis. By eliminating the solvent altogether, this approach minimizes waste and can lead to increased reaction rates. google.com The reaction between p-toluenesulfonyl chloride and N,N-dimethylamine could potentially be carried out under solvent-free conditions, possibly with gentle heating to facilitate the reaction between the solid and gaseous or liquid reactants.
Alternative solvents with favorable environmental profiles are also being explored. Polyethylene (B3416737) glycol (PEG) has emerged as a promising green solvent due to its low toxicity, biodegradability, and high boiling point, which allows for a wide range of reaction temperatures. google.com Ionic liquids, which are salts with low melting points, offer unique solvating properties and can often be recycled, making them another attractive option for greener synthesis. google.com The use of such solvents could offer advantages in terms of product separation and catalyst recycling.
The principles of atom economy, which emphasize the maximization of the incorporation of all materials used in the process into the final product, are also central to green sulfamide synthesis. primescholars.comrsc.orgresearchgate.net Addition reactions are inherently more atom-economical than substitution or elimination reactions. While the traditional synthesis of this compound from p-toluenesulfonyl chloride and N,N-dimethylamine is a substitution reaction with the loss of HCl, designing synthetic routes that maximize atom economy remains a key goal.
Furthermore, the use of catalysts can significantly improve the greenness of a synthesis by enabling reactions to occur under milder conditions and with higher selectivity, thus reducing energy consumption and by-product formation. researchgate.net While the uncatalyzed reaction between a sulfonyl chloride and an amine is often efficient, research into catalytic systems, such as the use of phase-transfer catalysts, could further enhance the sustainability of this compound production. mdpi.com
The following table summarizes the application of key green chemistry principles to the synthesis of sulfamides, with potential applicability to this compound.
| Green Chemistry Principle | Application in Sulfamide Synthesis | Potential Advantage for this compound Synthesis |
| Use of Safer Solvents | Replacement of volatile organic compounds (VOCs) with water, polyethylene glycol (PEG), or ionic liquids. researchgate.netnih.govgoogle.com | Reduced environmental impact, improved safety, and potentially simplified work-up procedures. |
| Solvent-Free Reactions | Conducting the reaction without a solvent, often with gentle heating. google.com | Minimized waste, reduced cost, and potentially faster reaction rates. |
| High Atom Economy | Designing syntheses to maximize the incorporation of reactant atoms into the final product. primescholars.comrsc.orgresearchgate.net | Reduced waste generation and more efficient use of resources. |
| Catalysis | Employing catalysts to facilitate reactions under milder conditions and with greater selectivity. researchgate.netmdpi.com | Lower energy consumption, reduced by-product formation, and increased reaction efficiency. |
| Alternative Energy Sources | Utilizing microwave or ultrasound irradiation to accelerate reaction rates. nih.gov | Reduced reaction times and potentially lower energy consumption compared to conventional heating. |
Chemical Reactivity and Mechanistic Investigations
Reaction Mechanisms Involving Nucleophilic Pathways
The reactivity of sulfamides can involve nucleophilic pathways, either through the action of an external nucleophile on the sulfamide (B24259) scaffold or by the sulfamide itself acting as a nucleophile. In the case of related N-p-tolylsulphonylsulphimides, studies have shown that nucleophilic attack by a halide ion on the carbon atom alpha to the sulfur is a key step in initiating Stevens-type intramolecular rearrangements. rsc.org This reaction proceeds via the formation of an alkyl halide and subsequent alkylation of the resulting sulphenamide anion. rsc.org
While direct studies on N,N-Dimethyl-N'-p-tolylsulphamide are limited, the nitrogen atoms, particularly the p-tolyl-substituted nitrogen, possess lone pairs of electrons and can be expected to exhibit nucleophilic character. However, the electron-withdrawing nature of the adjacent sulfonyl group significantly diminishes this nucleophilicity. Conversely, the sulfur atom of the sulfonyl group is highly electrophilic and susceptible to attack by strong nucleophiles, which can lead to N-S bond cleavage under certain conditions.
Studies on C-N Bond Cleavage in Sulfamide Derivatives
The cleavage of the carbon-nitrogen (C-N) bond in sulfonamides is a significant transformation, particularly in the context of removing sulfonyl protecting groups in synthetic chemistry.
Catalytic Systems for Selective Cleavage
Research has led to the development of catalytic systems for the highly chemoselective cleavage of the C-N bond in tertiary sulfonamides. One effective method employs bismuth(III) triflate (Bi(OTf)₃) as a catalyst under mild acidic conditions. This system has been successfully applied to a range of N-aryl sulfonamides, including substrates with a p-tolyl group, affording the corresponding C-N bond cleavage products in excellent yields. wikipedia.org The presence of water is essential for this catalytic system to function effectively. wikipedia.org
Table 1: Catalytic C-N Bond Cleavage of a p-Tolylsulfonamide Derivative
| Entry | Substrate | Catalyst | Conditions | Product | Yield |
| 1 | N-(3,4-dimethoxybenzyl)-N-(p-tolyl)-4-methylbenzenesulfonamide | 10 mol % Bi(OTf)₃ | DCE:H₂O (10:1), 80 °C, 12h | N-(p-tolyl)-4-methylbenzenesulfonamide | 95% |
| Data sourced from a study on selective C–N bond cleavage of tertiary sulfonamides. wikipedia.org |
Elucidation of Protonation and Tautomerization Events
The mechanism for the catalytic C-N bond cleavage is believed to commence with a protonation event. wikipedia.org There is a possibility of protonation occurring on either the nitrogen atom of the sulfonamide or the oxygen atoms of the sulfonyl group. Experimental evidence from control experiments suggests that protonation on the nitrogen atom of the tertiary sulfonamide is the initial step, which facilitates the subsequent C-N bond cleavage. wikipedia.org
Furthermore, N'-aryl sulfamides can exhibit tautomerism, existing in equilibrium between the sulfonamide and sulfonimide (or N-sulfonylimine) forms. Computational studies using density functional theory (DFT) have explored this phenomenon in related N-heterocyclic arenesulfonamides. researchgate.netrsc.org These studies indicate that while the energy difference between the tautomers can be small, the sulfonamide form is often favored in the gas phase. However, increasing solvent polarity can shift the equilibrium to favor the sulfonimide tautomer. consensus.appnih.gov This tautomeric equilibrium is a critical consideration in understanding the reactivity and interaction of these molecules.
Analysis of Tosyl Migration Phenomena
In the context of C-N bond cleavage reactions, particularly with electron-rich N-aryl sulfonamides, the migration of the p-tolylsulfonyl (tosyl) group has been observed as a competing pathway. wikipedia.org This intermolecular migration can lead to the formation of rearranged byproducts alongside the desired C-N and N-S cleavage products. wikipedia.org
Separately, thermal rearrangements involving an N→C migration of a tosyl group have been discovered in other sulfonamide structures under surprisingly mild conditions (as low as 100 °C). This process, which can occur alongside other rearrangements, highlights the mobility of the tosyl group and its ability to participate in complex intramolecular transformations.
Degradation and Transformation Pathways
This compound (DMST) is most prominently known as an environmental transformation product of the fungicide Tolylfluanid (B52280). nih.govebi.ac.uk The degradation of Tolylfluanid in aerobic environments proceeds through both hydrolytic and microbial pathways, yielding DMST and dimethylsulfamide as the primary products. wikipedia.org Tolylfluanid itself degrades relatively quickly, but its metabolite, DMST, is more persistent in the environment, with a reported half-life of 50-70 days. wikipedia.org The metabolic pathway also occurs in biological systems, where Tolylfluanid is absorbed and metabolized, with DMST being a significant resulting compound. nih.gov
Derivatization and Functionalization Reactions for Analog Synthesis
The chemical structure of this compound can be used as a scaffold for the synthesis of new derivatives. It is reported as an intermediate in the synthesis of its parent compound, Tolylfluanid. lookchem.com
A general method for the derivatization of sulfonamides involves the condensation with N,N-dimethylformamide dimethyl acetal (B89532) (DMF-DMA) to produce N-sulfonylformamidines. researchgate.net This reaction offers a pathway to functionalize the p-tolyl-substituted nitrogen, creating a new class of compounds from the DMST core. Such derivatization strategies are crucial for developing compound libraries for various applications, including the development of new agrochemicals or pharmaceuticals. While specific, extensive libraries based on DMST are not widely reported, the established reactivity of sulfonamides provides clear routes for creating novel analogs. mdpi.com
Structural Elucidation and Advanced Spectroscopic Characterization
Nuclear Magnetic Resonance (NMR) Spectroscopy
Nuclear Magnetic Resonance (NMR) spectroscopy is an indispensable tool for determining the structure of organic molecules by providing detailed information about the chemical environment of individual atoms. However, publicly available, experimentally derived ¹H and ¹³C NMR data for N,N-Dimethyl-N'-p-tolylsulphamide is limited. The following sections are based on predicted data and analysis of structurally similar compounds.
Proton Nuclear Magnetic Resonance (¹H-NMR) Analysis
The ¹H-NMR spectrum of this compound is expected to exhibit distinct signals corresponding to the different types of protons present in the molecule.
Aromatic Protons: The p-substituted tolyl group will give rise to two sets of doublet signals in the aromatic region of the spectrum. The protons on the carbons adjacent to the methyl group (ortho-protons) and the protons on the carbons adjacent to the sulfamoyl group (meta-protons) will show characteristic splitting patterns due to coupling with each other.
Methyl Protons (Tolyl Group): A singlet peak corresponding to the three protons of the methyl group attached to the aromatic ring is anticipated.
N,N-Dimethyl Protons: The six protons of the two methyl groups attached to the nitrogen atom of the sulfamide (B24259) moiety are expected to appear as a single, sharp singlet. The chemical shift of this signal would be influenced by the electron-withdrawing nature of the adjacent sulfonyl group.
N-H Proton: A broad singlet corresponding to the proton attached to the other nitrogen atom is also expected, though its chemical shift can be variable and it may undergo exchange with deuterated solvents.
A predicted ¹H-NMR data table is presented below. Actual experimental values may vary depending on the solvent and other experimental conditions.
| Proton Type | Predicted Chemical Shift (δ, ppm) | Multiplicity | Integration |
| Aromatic (ortho to -CH₃) | ~ 7.1-7.3 | Doublet | 2H |
| Aromatic (meta to -CH₃) | ~ 7.0-7.2 | Doublet | 2H |
| N,N-Dimethyl (-N(CH₃)₂) | ~ 2.7-2.9 | Singlet | 6H |
| Tolyl Methyl (-CH₃) | ~ 2.2-2.4 | Singlet | 3H |
| Amine (-NH-) | Variable | Broad Singlet | 1H |
Carbon-13 Nuclear Magnetic Resonance (¹³C-NMR) Analysis
The ¹³C-NMR spectrum provides information on the carbon framework of the molecule. For this compound, distinct signals are expected for each unique carbon atom.
Aromatic Carbons: The p-tolyl group will show four distinct signals for its six carbon atoms due to symmetry. These include the two ipso-carbons (one attached to the methyl group and one to the nitrogen), and the two pairs of equivalent ortho- and meta-carbons.
Methyl Carbon (Tolyl Group): A single peak in the aliphatic region corresponds to the carbon of the tolyl methyl group.
N,N-Dimethyl Carbons: The two methyl carbons of the dimethylamino group will likely appear as a single signal.
Below is a table of predicted ¹³C-NMR chemical shifts.
| Carbon Type | Predicted Chemical Shift (δ, ppm) |
| Aromatic (C-ipso, attached to N) | ~ 140-145 |
| Aromatic (C-ipso, attached to CH₃) | ~ 135-140 |
| Aromatic (CH, ortho to N) | ~ 118-122 |
| Aromatic (CH, ortho to CH₃) | ~ 129-131 |
| N,N-Dimethyl (-N(CH₃)₂) | ~ 38-42 |
| Tolyl Methyl (-CH₃) | ~ 20-22 |
Two-Dimensional NMR Techniques (e.g., COSY, HMQC, HMBC)
COSY (Correlation Spectroscopy): A COSY experiment would confirm the coupling between the adjacent aromatic protons on the tolyl ring.
HMQC (Heteronuclear Multiple Quantum Coherence) or HSQC (Heteronuclear Single Quantum Coherence): These experiments would establish the direct one-bond correlations between protons and the carbons they are attached to. This would definitively link the aromatic proton signals to their corresponding carbon signals and confirm the assignments for the methyl groups.
HMBC (Heteronuclear Multiple Bond Correlation): An HMBC experiment would reveal longer-range (2-3 bond) correlations. For instance, correlations would be expected between the tolyl methyl protons and the ipso- and ortho-carbons of the aromatic ring. Similarly, the N,N-dimethyl protons would show correlations to the sulfonyl group (if a suitable nucleus like ³³S were observed, though this is uncommon) and potentially across the sulfamide linkage.
Mass Spectrometry (MS) for Molecular and Fragment Identification
Mass spectrometry is a powerful analytical technique used to determine the molecular weight and elemental composition of a compound, as well as to deduce its structure by analyzing its fragmentation patterns.
Gas Chromatography-Mass Spectrometry (GC-MS) Applications
GC-MS is a widely used technique for the analysis of volatile and semi-volatile compounds. This compound, being a metabolite of the fungicide Tolylfluanid (B52280), has been analyzed using this method. In a typical GC-MS analysis, the compound would be separated on a gas chromatography column and then ionized, commonly by electron ionization (EI), leading to the formation of a molecular ion and various fragment ions. The resulting mass spectrum serves as a chemical fingerprint.
A GC-MS spectrum of this compound is available in the Prof. L. Mondello (Chromaleont s.r.l./Univ. Messina, Italy) spectral library. nih.gov
Tandem Mass Spectrometry (MS/MS) for Fragmentation Analysis
Tandem mass spectrometry (MS/MS) provides more detailed structural information by isolating a specific ion (often the molecular ion or a protonated molecule) and then inducing its fragmentation. The resulting fragment ions are then analyzed. This technique is invaluable for distinguishing between isomers and for elucidating fragmentation pathways.
MS/MS data for this compound is available from the MassBank database (Accession: MSBNK-Eawag-EA034002). nih.gov This data was obtained using Liquid Chromatography-Electrospray Ionization-Ion Trap-Fourier Transform (LC-ESI-ITFT) mass spectrometry in positive ion mode.
The precursor ion observed is the protonated molecule [M+H]⁺ at a mass-to-charge ratio (m/z) of 215.0849. nih.gov The fragmentation of this precursor ion provides key structural information.
Observed MS/MS Fragmentation Data for [M+H]⁺
| Precursor m/z | Fragmentation Mode | Collision Energy | Top 5 Fragment Ion m/z (Relative Intensity) |
| 215.0849 | HCD | 15% (nominal) | 106.0652 (999), 215.0848 (755), 151.123 (631), 107.0729 (79), 79.0543 (54) |
Data from MassBank, Accession: MSBNK-Eawag-EA034002 nih.gov
The major fragment ion at m/z 106.0652 likely corresponds to the tolyl moiety, suggesting a cleavage of the N-S bond. The presence of the precursor ion at m/z 215.0848 confirms the molecular weight of the compound. Other fragments provide further clues to the compound's structure and fragmentation pathways under these specific ionization conditions.
High-Resolution Mass Spectrometry (HRMS) for Exact Mass Determination
High-Resolution Mass Spectrometry is a critical tool for determining the precise molecular mass of a compound, which in turn allows for the unambiguous determination of its elemental formula.
Theoretical Exact Mass: The elemental composition of this compound is C₉H₁₄N₂O₂S. Based on the most abundant isotopes of these elements, the theoretical monoisotopic mass is calculated to be 214.07760 g/mol . lookchem.comnih.govnih.gov
Experimental HRMS Data: Experimental analysis using Liquid Chromatography-Electrospray Ionization-Ion Trap-Fourier Transform (LC-ESI-ITFT) mass spectrometry has confirmed this with a high degree of accuracy. In a positive ionization mode, the compound is detected as its protonated form, [M+H]⁺.
Table 1: High-Resolution Mass Spectrometry Data for this compound
| Parameter | Observed Value | Reference |
|---|---|---|
| Precursor Ion | [M+H]⁺ | nih.gov |
| Precursor m/z | 215.0849 | nih.gov |
| Ionization Mode | Positive (ESI) | nih.gov |
| Fragmentation Mode | HCD | nih.gov |
The high-energy collision-induced dissociation (HCD) of the precursor ion results in a characteristic fragmentation pattern. The most significant fragments observed in the MS2 spectrum are detailed in the table below.
Table 2: Major Fragments in the HRMS/MS Spectrum of this compound
| m/z | Relative Intensity | Possible Fragment |
|---|---|---|
| 106.0652 | 999 | [C₇H₈N]⁺ |
| 215.0848 | 755 | [M+H]⁺ |
| 151.1230 | 631 | [C₈H₁₅N₂O₂S]⁺ |
| 107.0729 | 79 | [C₇H₉N]⁺ |
| 79.0543 | 54 | [C₆H₇]⁺ |
Data sourced from PubChem. nih.gov
This fragmentation data is instrumental in confirming the connectivity of the atoms within the molecule, corroborating the proposed structure.
Vibrational Spectroscopy (FT-IR, Raman) for Functional Group Analysis
Table 3: Predicted Vibrational Bands for this compound
| Functional Group | Expected Wavenumber (cm⁻¹) | Vibration Type |
|---|---|---|
| N-H | 3400-3200 | Stretching |
| C-H (aromatic) | 3100-3000 | Stretching |
| C-H (aliphatic) | 3000-2850 | Stretching |
| S=O (sulphonamide) | 1370-1335 (asymmetric) | Stretching |
| S=O (sulphonamide) | 1180-1160 (symmetric) | Stretching |
| C=C (aromatic) | 1600-1450 | Stretching |
| S-N | 970-930 | Stretching |
These predicted values are based on established correlation tables for infrared spectroscopy and would require experimental verification for this specific compound.
Elemental Analysis for Compositional Verification
Elemental analysis is a fundamental technique used to determine the mass percentages of the constituent elements in a compound. This experimental data is then compared to the theoretical composition derived from the molecular formula.
Molecular Formula: C₉H₁₄N₂O₂S lookchem.comnih.govnih.govncats.io
Theoretical Composition: Based on the molecular formula and the atomic weights of the elements, the theoretical elemental composition of this compound is calculated as follows:
Table 4: Theoretical Elemental Composition of this compound
| Element | Symbol | Atomic Weight (g/mol) | Number of Atoms | Total Mass (g/mol) | Mass Percentage (%) |
|---|---|---|---|---|---|
| Carbon | C | 12.011 | 9 | 108.099 | 50.44 |
| Hydrogen | H | 1.008 | 14 | 14.112 | 6.59 |
| Nitrogen | N | 14.007 | 2 | 28.014 | 13.08 |
| Oxygen | O | 15.999 | 2 | 31.998 | 14.93 |
| Sulfur | S | 32.065 | 1 | 32.065 | 14.96 |
| Total | 214.288 | 100.00 |
Detailed research findings presenting the experimentally determined elemental analysis for this compound are not available in the public domain at the time of this review.
Crystallographic Analysis and Solid State Research
Single Crystal X-ray Diffraction (SCXRD) Studies
Single crystal X-ray diffraction is the definitive method for determining the precise three-dimensional arrangement of atoms within a crystalline solid. Such an analysis provides invaluable information about the molecule's conformation and its interactions with neighboring molecules.
A fundamental outcome of an SCXRD study is the determination of the crystal system and space group, which describe the symmetry of the crystal lattice. This information is a prerequisite for a complete structural analysis. At present, no published data exists detailing the crystal system or space group for N,N-Dimethyl-N'-p-tolylsulphamide.
The conformation of the this compound molecule, including the torsion angles between the aromatic ring and the sulphamide group, would be revealed through SCXRD. Furthermore, the analysis would elucidate how these molecules pack together in the crystal lattice, which influences properties such as density and melting point. This information is not currently available.
Powder X-ray Diffraction (PXRD) for Polymorphism and Phase Analysis
Powder X-ray diffraction is a key technique for identifying crystalline phases and investigating polymorphism—the ability of a compound to exist in multiple crystal forms. Different polymorphs can exhibit distinct physical properties. Studies on the polymorphism of various sulfonamides have been conducted, highlighting the tendency of this class of compounds to form multiple crystalline forms. nih.govnih.gov However, a specific PXRD analysis to screen for and characterize potential polymorphs of this compound has not been documented in the available literature.
Co-crystallization and Supramolecular Assembly Research
Co-crystallization is a technique used to modify the physicochemical properties of a solid by combining it with another molecule in the same crystal lattice. The study of co-crystals of active pharmaceutical ingredients, including sulfonamides, is a vibrant area of research aimed at improving properties like solubility and stability. nih.govnih.govacs.orgacs.orgresearchgate.net There is, however, no specific research available on the co-crystallization or other supramolecular assemblies involving this compound.
Computational and Theoretical Chemistry Studies
Quantum Chemical Calculations of Electronic Structure
Quantum chemical calculations are fundamental to predicting the molecular properties of N,N-Dimethyl-N'-p-tolylsulphamide, a member of the sulfamide (B24259) class of compounds. nih.govebi.ac.uk These methods, particularly those rooted in Density Functional Theory (DFT), provide a detailed picture of the molecule's geometry and electronic landscape.
Density Functional Theory (DFT) is a primary computational method used to determine the most stable three-dimensional arrangement of atoms in a molecule, known as its optimized geometry. dergipark.org.tr For this compound, calculations are typically performed using functionals like B3LYP or B3PW91 combined with basis sets such as 6-31G(d,p) or 6-311G(d,p). dergipark.org.trmdpi.com This process minimizes the total energy of the molecule by adjusting its bond lengths, bond angles, and dihedral (torsional) angles until a stable conformation is found.
The optimized geometry provides crucial data on the spatial relationship between the tolyl group, the sulfamide core, and the dimethylamino moiety. Key parameters include the lengths of the sulfur-oxygen, sulfur-nitrogen, and nitrogen-carbon bonds, as well as the angles around the central sulfur atom, which typically adopts a distorted tetrahedral geometry. The planarity of the p-tolyl group and the orientation of the dimethylamino group relative to the S-N bond are also critical outputs of this analysis.
Table 1: Predicted Geometric Parameters for this compound
Note: The following data is illustrative of typical results from DFT calculations and may not represent specific experimental values.
| Parameter | Typical Predicted Value | Description |
|---|---|---|
| S=O Bond Length | ~1.43 Å | Length of the double bonds between sulfur and oxygen. |
| S-N(H) Bond Length | ~1.65 Å | Length of the single bond between sulfur and the tolyl-substituted nitrogen. |
| S-N(CH₃)₂ Bond Length | ~1.63 Å | Length of the single bond between sulfur and the dimethylated nitrogen. |
| O=S=O Bond Angle | ~120° | The angle formed by the two oxygen atoms and the central sulfur atom. |
| C-S-N-C Dihedral Angle | Variable | Torsional angle describing the rotation around the S-N bond, indicating conformational flexibility. |
Frontier Molecular Orbital (FMO) theory is essential for understanding a molecule's chemical reactivity and electronic transitions. mdpi.com The Highest Occupied Molecular Orbital (HOMO) acts as an electron donor, while the Lowest Unoccupied Molecular Orbital (LUMO) acts as an electron acceptor. nih.gov
For this compound, the HOMO is typically localized on the electron-rich p-tolyl ring, which can donate electron density. Conversely, the LUMO is often centered around the electron-withdrawing sulfamide group (-SO₂-).
The energy difference between the HOMO and LUMO, known as the HOMO-LUMO gap (ΔE), is a critical parameter. mdpi.com A small energy gap suggests that the molecule can be easily excited, indicating higher chemical reactivity, greater polarizability, and lower kinetic stability. nih.gov This analysis helps to predict how the molecule will interact with other chemical species.
Table 2: Predicted Frontier Molecular Orbital Properties
| Parameter | Description | Significance |
|---|---|---|
| HOMO Energy | Energy of the highest occupied molecular orbital. | Related to the ionization potential and electron-donating ability. |
| LUMO Energy | Energy of the lowest unoccupied molecular orbital. | Related to the electron affinity and electron-accepting ability. |
| HOMO-LUMO Gap (ΔE) | The energy difference between LUMO and HOMO. | A small gap indicates high chemical reactivity and polarizability. nih.gov |
The Molecular Electrostatic Potential (MEP) surface is a visual tool used to predict the reactive sites of a molecule for electrophilic and nucleophilic attacks. nih.gov The MEP map is plotted onto the molecule's electron density surface, using a color scale to represent different potential values.
Red regions indicate areas of negative electrostatic potential, which are rich in electrons. For this compound, these are typically located around the highly electronegative oxygen atoms of the sulfonyl group. These sites are susceptible to electrophilic attack.
Blue regions represent positive electrostatic potential, corresponding to electron-poor areas. These are usually found around the hydrogen atoms, particularly the amine proton (N-H). These sites are prone to nucleophilic attack.
Green regions denote areas of neutral or near-zero potential, often found over the carbon framework of the tolyl group.
The MEP surface provides a clear and intuitive understanding of charge distribution and is invaluable for predicting intermolecular interactions. nih.gov
Molecular Dynamics Simulations for Conformational Studies
Molecular Dynamics (MD) simulations are computational methods used to study the time-dependent behavior of a molecule, including its conformational changes. For a flexible molecule like this compound, which possesses several rotatable single bonds (such as the C-N, S-N, and C-S bonds), MD simulations can explore its conformational landscape. lookchem.com
By simulating the movements of the atoms over time according to the principles of classical mechanics, MD can reveal the preferred orientations of the tolyl and dimethylamino groups, the dynamics of bond rotations, and the relative energies of different conformers. This information is crucial for understanding how the molecule's shape might change in different environments and how its conformation could influence its ability to interact with other molecules.
Reaction Pathway Modeling and Transition State Characterization
Computational chemistry can model the step-by-step process of a chemical reaction, including the formation or degradation of this compound. As a known metabolite of the fungicide Tolylfluanid (B52280), its formation pathway is of significant interest. nih.govebi.ac.uk
Using methods like DFT, researchers can map the potential energy surface of a reaction. This involves identifying the structures of the reactants, products, and any intermediates. Crucially, this method allows for the characterization of the transition state—the high-energy structure that exists at the peak of the reaction energy barrier. By calculating the energy of this transition state, the activation energy for the reaction can be determined, providing insight into the reaction's feasibility and rate.
Prediction of Spectroscopic Properties through Computational Methods
Theoretical calculations are widely used to predict various spectroscopic properties, which can then be compared with experimental data to validate a proposed structure.
Vibrational Spectroscopy (IR and Raman): DFT calculations can predict the vibrational frequencies of the molecule. These frequencies correspond to specific bond stretches, bends, and torsions. The calculated infrared and Raman spectra can be compared with experimental spectra to aid in structural elucidation.
Nuclear Magnetic Resonance (NMR) Spectroscopy: Computational methods, such as the Gauge-Independent Atomic Orbital (GIAO) method, can calculate the NMR chemical shifts (¹H and ¹³C) for a given molecular geometry. researchgate.net These predicted shifts are a powerful tool for interpreting experimental NMR data and confirming the connectivity and chemical environment of atoms within the molecule.
Mass Spectrometry (MS): While direct prediction of a full mass spectrum is complex, computational methods can help analyze fragmentation patterns. For instance, the positive ion mode ESI-MS/MS spectrum for this compound shows a precursor ion [M+H]⁺ at m/z 215.0849 and significant fragment ions, which can be rationalized by calculating the stabilities of potential fragment structures. nih.gov
Structure-Activity Relationship (SAR) and Structure-Property Relationship (SPR) Modeling of this compound
Introduction to SAR and SPR Modeling
Structure-Activity Relationship (SAR) and Structure-Property Relationship (SPR) studies are fundamental pillars in the fields of medicinal chemistry, agrochemistry, and toxicology. These computational methodologies aim to elucidate the intricate connections between the three-dimensional structure of a molecule and its biological activity (SAR) or its physicochemical properties (SPR). By identifying key molecular features, known as pharmacophores or descriptors, that govern a compound's behavior, researchers can rationally design new molecules with enhanced efficacy, selectivity, or improved properties. Quantitative Structure-Activity Relationship (QSAR) and Quantitative Structure-Property Relationship (QSPR) models are mathematical expressions of these relationships, often employing statistical methods and machine learning to predict the activity or properties of novel compounds.
General SAR of Fungicidal Sulphonamides
While specific SAR studies on this compound are not extensively available in public literature, the broader class of sulphonamide-containing fungicides has been the subject of such investigations. These studies provide valuable insights into the structural requirements for antifungal activity.
In another study on triazole sulphonamide aryl derivatives, modifications to the N-alkyl benzylamine (B48309) groups were found to be critical for high fungicidal activity. acs.orgnih.gov These findings underscore the importance of the steric and electronic properties of the substituents in dictating the interaction with the biological target.
This compound as a Metabolite of Tolylfluanid
This compound, also known as DMST, is a primary metabolite of the fungicide tolylfluanid. fao.orgepa.gov Tolylfluanid is used to control a range of fungal diseases on fruits and ornamental plants. wikipedia.org Upon administration or in the environment, tolylfluanid undergoes hydrolysis to form DMST. epa.govwikipedia.org The biological activity of tolylfluanid and its potential toxicological profile are therefore intrinsically linked to the properties of its metabolites, including DMST. Understanding the SAR and SPR of DMST is crucial for a comprehensive assessment of tolylfluanid.
Structure-Activity Relationship Insights from Related Sulphonamides
To illustrate the principles of SAR within the sulphonamide class of fungicides, the following table presents data on related compounds and their observed fungicidal activities. While not directly focused on this compound, this information highlights how structural modifications can impact efficacy.
| Compound Name | Modifying Group | Target Fungi | Activity/EC50 | Reference |
| Chesulfamide | Cyclohexanone moiety | Botrytis cinerea | - | mdpi.com |
| Pinacolone Sulphonamide (P-23) | 2,4,6-tribromophenyl | Botrytis cinerea | 11.57 mg/L | mdpi.com |
| Pinacolone Sulphonamide (P-30) | Not Specified | Botrytis cinerea | 4.68 mg/L | mdpi.com |
| Triazole Sulphonamide (1j) | N-alkyl benzylamine | Cucumber Downy Mildew | Comparable to Amisulbrom | acs.orgnih.gov |
Structure-Property Relationship Modeling of this compound
QSPR models correlate molecular descriptors with physicochemical properties such as solubility, melting point, and lipophilicity (logP). These properties are critical for determining the absorption, distribution, metabolism, and excretion (ADME) profile of a compound. For this compound, various molecular descriptors can be calculated to predict its behavior.
A study on the QSPR of 41 sulphonamides utilized topological and quantum chemical indices to model their thermal energy, heat capacity, and entropy. jcsp.org.pkresearchgate.net Descriptors such as the Randić index, Balaban index, and LUMO energy were employed to build these models. jcsp.org.pk Such approaches could theoretically be applied to this compound to predict its physicochemical characteristics.
The following table summarizes some of the key computed physicochemical properties for this compound.
| Property | Value |
| Molecular Formula | C₉H₁₄N₂O₂S |
| Molecular Weight | 214.29 g/mol |
| XLogP3 | 1.2 |
| Hydrogen Bond Donor Count | 1 |
| Hydrogen Bond Acceptor Count | 4 |
| Rotatable Bond Count | 3 |
| Exact Mass | 214.07759887 |
| Complexity | 261 |
| pKa | 7.67±0.50 (Predicted) |
These properties suggest that this compound is a moderately lipophilic compound with the potential for hydrogen bonding, which will influence its interaction with biological systems and its environmental fate.
Environmental Fate and Ecotoxicological Implications
Role as a Marine Xenobiotic Metabolite
DMST is classified as a marine xenobiotic metabolite, meaning it is a foreign substance found in marine environments as a result of the breakdown of a parent compound introduced by human activities. nih.gov The primary source of DMST in the marine and aquatic environment is the degradation of tolylfluanid (B52280), which has been used in antifouling paints for ship hulls and as a fungicide in agriculture.
The identification of DMST and its subsequent, more persistent metabolite, N,N-dimethylsulfamide (DMS), in environmental samples is a key aspect of monitoring the legacy of tolylfluanid use. Advanced analytical techniques are essential for detecting these polar compounds in complex matrices like water and sediment.
Modern analytical methodologies such as ultra-performance liquid chromatography-tandem mass spectrometry (UPLC-MS/MS) have been successfully employed for the sensitive and robust determination of the related metabolite DMS in various water matrices, including drinking water, surface water, and groundwater. researchgate.net These methods often involve direct injection after the addition of an internal standard, allowing for high throughput and low detection limits, typically in the nanogram per liter (ng/L) range. researchgate.net For instance, a UPLC-MS/MS method for DMS reported a limit of detection of 10 ng/L. researchgate.net Similar chromatographic techniques, such as liquid chromatography combined with electrospray ionization and an ion trap time-of-flight mass spectrometer (LC-ESI-ITFT), have been used to characterize DMST itself. nih.gov
The transformation of tolylfluanid in the environment proceeds through a defined pathway where DMST is a key intermediate. In both soil and aquatic systems, the parent compound, tolylfluanid, degrades to form DMST. nih.gov This initial transformation can occur through abiotic processes like hydrolysis as well as through microbial action.
Following its formation, DMST undergoes further biotransformation. The primary subsequent degradation step is the cleavage of the molecule to form N,N-dimethylsulfamide (DMS). nih.gov This transformation effectively breaks the link between the dimethylsulfamide group and the p-tolyl group. While the general pathway is established, the specific enzymes and microbial species responsible for the cleavage of the N-S bond in DMST to yield DMS are not extensively detailed in current research. However, the process is known to be part of the microbial metabolism of xenobiotics in soil and sediment environments. The degradation of sulfonamides, a related class of compounds, is known to be mediated by enzymes such as monooxygenases and reductases found in various bacteria. researchgate.net
Environmental Persistence and Degradation Kinetics
DMST is susceptible to both hydrolysis and photolysis, particularly in aquatic environments. The parent compound, tolylfluanid, readily hydrolyzes in water, especially under neutral to alkaline conditions, to form DMST. This process can be quite rapid, with complete hydrolysis observed in coastal waters within 24 hours.
Once formed, DMST itself is subject to further degradation. It is moderately stable in soil and water, with a reported degradation half-life (DT50) of 50 to 70 days in aerobic media. This persistence allows for the potential to leach through soil profiles. However, in the presence of sunlight, its degradation is accelerated. Photolysis studies in natural waters have shown that DMST can be transformed by sunlight. Indirect phototransformation processes, involving reactions with naturally occurring reactive species like triplet-state organic matter, contribute significantly to its breakdown in sunlit surface waters.
| Degradation Process | Matrix/Condition | Half-life (t½) | Notes |
|---|---|---|---|
| Overall Degradation (Aerobic) | Aerobic Media (pH 7.7-8.0) | 50 - 70 days | Represents combined hydrolytic and microbial degradation. |
| Biodegradation | Water/Sediment System | 5.78 days | Demonstrates the role of microorganisms in degradation. |
| Photodegradation | Natural Waters (Coastal/Sea) | 2.7 days | Indicates rapid degradation in sunlit surface waters. |
Microbial action is a crucial pathway for the breakdown of DMST in both soil and aquatic sediments. Studies have confirmed that DMST is biodegradable, with a half-life of 5.78 days observed in a water/sediment system. The primary microbial degradation product of DMST is N,N-dimethylsulfamide (DMS).
The mechanism involves microorganisms utilizing the compound as a substrate. While the specific consortia of bacteria or fungi responsible for the degradation of DMST have not been fully characterized, the process is an example of xenobiotic metabolism. In freshwater sediments, methanogenic archaea, such as Methanomethylovorans hollandica, are known to degrade DMS, the subsequent metabolite. nih.gov It is plausible that a different set of microorganisms, likely bacteria, are responsible for the initial cleavage of the larger DMST molecule. This breakdown is a critical step in the complete mineralization of the original fungicide. The process is likely a co-metabolic one, where the degradation of the xenobiotic is facilitated by enzymes produced by microbes for other purposes. nih.gov
Ecological Impact Assessment and Bioaccumulation Potential
The potential for adverse effects on aquatic ecosystems is a primary concern for any environmental contaminant. Based on the Globally Harmonized System of Classification and Labelling of Chemicals (GHS), DMST is classified as H412: Harmful to aquatic life with long-lasting effects. nih.gov This classification indicates that the substance can cause harm to aquatic organisms over extended periods.
The bioaccumulation potential of a chemical refers to its ability to be taken up by an organism and concentrated in its tissues. epa.gov This is often estimated using the bioconcentration factor (BCF), which compares the concentration of the chemical in the organism to that in the surrounding water. While a specific BCF for DMST has not been found, data for the parent compound, tolylfluanid, shows a BCF of 74 L/kg in fish. This value suggests a low potential for bioaccumulation. nih.gov Generally, metabolites are more polar (water-soluble) than their parent compounds, which typically leads to lower bioaccumulation potential. Therefore, it can be inferred that DMST also has a low potential to bioaccumulate in aquatic food webs.
Contribution to Parent Compound's Environmental Profile
This compound (DMST) is a primary environmental transformation product of the fungicide and antifouling biocide Tolylfluanid. nih.gov The environmental profile of Tolylfluanid is intrinsically linked to the formation and subsequent fate of DMST. The rapid degradation of the parent compound into DMST means that the environmental exposure and potential ecotoxicological effects are largely dictated by the characteristics of this metabolite.
The transformation from Tolylfluanid to DMST is a rapid process, particularly in aquatic environments. Research has shown that Tolylfluanid hydrolyzes completely into DMST in coastal waters within a 24-hour period. researchgate.netnih.gov This swift conversion is a critical factor in the environmental risk assessment of Tolylfluanid, as the focus shifts almost immediately from the parent compound to its more stable metabolite, DMST.
Once formed, DMST undergoes further degradation through both abiotic and biotic pathways. Photodegradation, or the breakdown of the compound by light, is a significant process. The rate of photolysis is influenced by the type of water, with degradation occurring more rapidly in coastal water compared to seawater or deionized water. researchgate.netnih.gov In natural waters, the photolytic half-life of DMST has been measured at 2.7 days. nih.gov This process is mainly driven by reactions with triplet state organic matter. nih.gov
In addition to photolysis, DMST is also subject to biodegradation in water/sediment systems. Studies have demonstrated that DMST is biodegradable, with a determined half-life of 5.78 days. researchgate.net The primary and major degradation product resulting from both photodegradation and biodegradation of DMST is N,N-dimethylsulfamide (DMS). researchgate.netnih.gov
Table 1: Degradation Half-life of this compound (DMST)
| Degradation Pathway | Environmental Compartment | Half-life | Citation |
|---|---|---|---|
| Photodegradation | Natural Waters | 2.7 days | nih.gov |
| Biodegradation | Water/Sediment System | 5.78 days | researchgate.net |
Table 2: GHS Hazard Classification for this compound (DMST)
| Hazard Class | Hazard Category | Hazard Statement | Citation |
|---|---|---|---|
| Acute Toxicity, Oral | Category 4 | H302: Harmful if swallowed | nih.gov |
| Hazardous to the aquatic environment, long-term hazard | Chronic 3 | H412: Harmful to aquatic life with long lasting effects | nih.gov |
Table 3: Compound Names Mentioned in the Article
| Compound Name | Abbreviation |
|---|---|
| This compound | DMST |
| Tolylfluanid |
Biological Activity and Pharmacological Relevance of Sulfamide Analogues
Investigation of Potential Biological Pathways Mediated by Sulfamide (B24259) Scaffolds
N,N-Dimethyl-N'-p-tolylsulphamide is a key intermediate in the metabolic breakdown of tolylfluanid (B52280) in various organisms. fao.org In aerobic environments, tolylfluanid undergoes both hydrolytic and microbial degradation to form DMST and dimethylsulfamide. wikipedia.org The half-life of DMST in the environment is estimated to be between 50 and 70 days. wikipedia.org
In animal studies, tolylfluanid is rapidly absorbed and metabolized. In rats administered with phenyl-labelled tolylfluanid, the primary metabolite found in urine was 4-(dimethylaminosulfonylamino)benzoic acid, which accounted for a significant portion of the total recovered radioactivity. fao.org DMST itself was detected primarily in the feces, along with the parent compound. fao.org This indicates that DMST is a transient intermediate that is further oxidized in the body.
A study on a lactating goat administered with tolylfluanid provided further insight into the metabolic fate of DMST. fao.org DMST was formed and subsequently metabolized through oxidation to 4-hydroxymethyl-DMST. This intermediate was then further oxidized to 4-(dimethylaminosulfonylamino)benzoic acid, which was then conjugated with glycine (B1666218) to form the corresponding hippuric acid derivative. fao.org These findings highlight a clear metabolic pathway for the biotransformation and eventual excretion of DMST.
The endocrine-disrupting potential of the parent compound, tolylfluanid, has been investigated, with studies showing it can augment glucocorticoid receptor (GR)-dependent gene expression. nih.gov Tolylfluanid was found to promote the translocation of the GR to the nucleus and enhance its binding to DNA. nih.gov While these studies focused on the parent compound, the rapid metabolism of tolylfluanid to DMST suggests that the biological effects observed could be a result of the combined action of both the parent compound and its metabolites.
Derivatization for Enhanced Biological Activity in Sulfamide-Based Compounds
The derivatization of sulfonamide-based compounds is a common strategy in medicinal chemistry to enhance their biological activities. mdpi.commdpi.com Modifications to the core sulfamide scaffold can lead to compounds with improved efficacy and target specificity. These modifications can include the introduction of various functional groups or the replacement of existing ones to alter the compound's physicochemical properties, such as solubility and lipophilicity, which in turn can affect its pharmacokinetic and pharmacodynamic profile. mdpi.com
For example, the introduction of a 1,2,3-triazole ring at certain positions in other complex molecules containing a sulfonamide moiety has been shown to be crucial for their anti-cancer effects. mdpi.com Similarly, the addition of electron-withdrawing groups to the aromatic ring of some sulfonylurea derivatives has been found to enhance their biological activity. mdpi.com
However, a review of the available scientific literature reveals a notable lack of studies specifically focused on the derivatization of this compound (DMST). While the synthesis of the parent compound, tolylfluanid, involves the reaction of dimethylamine (B145610) and sulfuryl chloride, followed by reactions with p-toluidine (B81030) and dichlorofluoromethanesulfenyl chloride, there is no readily available information on the further chemical modification of its metabolite, DMST, to explore potential enhancements of its biological activity. wikipedia.org This represents a significant gap in the research landscape surrounding this particular sulfamide.
Comparative Studies with Related Agrochemical Metabolites
Comparative studies are essential for understanding the relative toxicity and biological effects of a parent compound and its metabolites. In the case of this compound (DMST), its acute oral toxicity has been reported to be comparable to that of its parent compound, tolylfluanid. fao.org
A study evaluating the impact of several "booster" biocides on the early developmental stages of marine invertebrates provides some context for the toxicity of tolylfluanid. wikipedia.org In this study, tolylfluanid was compared with other biocides such as chlorothalonil, Sea-Nine 211, dichlofluanid (B1670457), and Irgarol 1051. The results indicated that the toxicity of tolylfluanid was comparable to that of dichlofluanid for the tested organisms. wikipedia.org
While this study does not directly compare the toxicity of tolylfluanid with its metabolite DMST, it provides a benchmark for the biological activity of the parent compound against non-target marine organisms. The finding that DMST has a similar acute oral toxicity to tolylfluanid is significant for risk assessment, as the metabolite can persist in the environment for a considerable time. fao.orgwikipedia.org
Further research directly comparing the biological and toxicological effects of tolylfluanid and DMST on a range of organisms and biological systems would be valuable for a more comprehensive understanding of the environmental and health implications of this widely used fungicide and its primary metabolite.
Analytical Method Development for Detection and Quantification
Chromatographic Techniques for Separation and Purity
Chromatography is a fundamental technique for separating complex mixtures into their individual components. For the analysis of N,N-Dimethyl-N'-p-tolylsulphamide, both High-Performance Liquid Chromatography (HPLC) and Gas Chromatography (GC) have been successfully employed.
High-Performance Liquid Chromatography (HPLC)
HPLC is a powerful tool for the analysis of non-volatile or thermally labile compounds like this compound. A common approach involves reversed-phase HPLC, where a nonpolar stationary phase is used with a polar mobile phase.
One documented method utilizes a C18 column with a gradient elution. The mobile phase consists of water with 0.1% formic acid (Solvent A) and methanol (B129727) with 0.1% formic acid (Solvent B). The gradient starts at a high concentration of Solvent A, which is gradually decreased while the concentration of Solvent B is increased, allowing for the effective separation of the analyte from other matrix components.
Table 1: Example of an HPLC Gradient for this compound Analysis
| Time (min) | Solvent A (%) | Solvent B (%) |
| 0 | 90 | 10 |
| 4 | 50 | 50 |
| 17 | 5 | 95 |
| 25 | 5 | 95 |
| 25.1 | 90 | 10 |
| 30 | 90 | 10 |
This table is based on a documented chromatographic method.
Gas Chromatography (GC)
Gas chromatography is suitable for volatile and thermally stable compounds. While direct GC analysis of this compound can be challenging due to its polarity and potential for thermal degradation, methods have been developed, often in conjunction with mass spectrometry.
For the analysis of related compounds and metabolites in complex matrices, GC-MS methods have been established. nih.gov These methods often involve a derivatization step to increase the volatility and thermal stability of the analyte. The choice of the GC column is critical for achieving good separation. A common choice is a non-polar or mid-polar column, such as one with a 5% phenyl and 95% dimethylpolysiloxane stationary phase. orientjchem.org
Method Development for Trace Analysis
The detection of this compound at trace levels, particularly in environmental samples, requires highly sensitive analytical methods. Method development for trace analysis often focuses on optimizing sample preparation to pre-concentrate the analyte and remove interfering matrix components. Furthermore, the selection of a highly sensitive detector is crucial. For HPLC, a tandem mass spectrometer (MS/MS) is often the detector of choice due to its high selectivity and sensitivity. nih.gov For GC, a mass spectrometer or a nitrogen-phosphorus detector (NPD) can provide the required sensitivity for trace analysis. osha.gov
Hyphenated Techniques (e.g., LC-MS, GC-MS) for Complex Matrices
The analysis of this compound in complex matrices such as environmental water or biological tissues necessitates the use of hyphenated techniques, which combine the separation power of chromatography with the identification capabilities of mass spectrometry.
LC-MS (Liquid Chromatography-Mass Spectrometry): This is a widely used technique for the analysis of polar and non-volatile compounds in complex samples. researchgate.net Ultra-Performance Liquid Chromatography (UPLC) coupled with tandem mass spectrometry (UPLC-MS/MS) offers a rapid, sensitive, and robust method for determining this compound in aqueous matrices. nih.gov This technique allows for direct injection of water samples with minimal preparation, often only requiring the addition of an internal standard to compensate for matrix effects. nih.gov The use of electrospray ionization (ESI) is common for this compound, and analysis can be performed in both positive and negative ion modes. nih.gov
GC-MS (Gas Chromatography-Mass Spectrometry): For volatile and semi-volatile compounds, GC-MS is a powerful analytical tool. A robust GC-MS method was developed for the quantitative analysis of tolylfluanid (B52280) and other pesticides in liver fractions, which would be applicable to its metabolite, this compound. nih.gov This method utilized a selected ion monitoring (SIM) mode for enhanced sensitivity and selectivity, allowing for the quantification of analytes without interference from the complex biological matrix. nih.gov
Table 2: Research Findings on Hyphenated Techniques for this compound and Related Compounds
| Technique | Matrix | Key Findings | Reference |
| UPLC-MS/MS | Water (Drinking, Surface, Ground) | Fast, sensitive, and robust method with a limit of detection of 10 ng/L. Minimal sample preparation required. | nih.gov |
| GC-MS | Liver Fractions | Accurate and robust method with a lower limit of quantification of 0.1 µM. High extraction recoveries (>93%). | nih.gov |
| LC-ESI-ITFT | Standard Compound | Detailed fragmentation data obtained for structural confirmation. |
Sample Preparation Strategies for Environmental and Biological Samples
Effective sample preparation is a critical step in the analytical workflow for detecting this compound in environmental and biological samples. The goal is to isolate the analyte from the matrix, remove interferences, and concentrate it to a level suitable for instrumental analysis.
For aqueous environmental samples , a simple and efficient sample preparation method involves the direct injection of the filtered sample into the LC-MS system, often after the addition of an internal standard. nih.gov This approach is particularly suitable for polar compounds like this compound.
For biological samples , which are more complex, more extensive sample preparation is typically required. A common strategy for liver fractions involves protein precipitation using an acid, such as trichloroacetic acid, followed by liquid-liquid extraction (LLE) with an organic solvent like hexane. nih.gov This procedure effectively separates the analyte from proteins and other matrix components. nih.gov
For air samples , a common technique involves drawing a known volume of air through a sorbent tube, such as one containing charcoal, to trap the analyte. osha.gov The trapped compound is then desorbed using a suitable solvent, like acetone, before analysis by GC. osha.gov
The choice of sample preparation strategy depends on the nature of the sample matrix, the concentration of the analyte, and the analytical technique to be used.
Research Ethics and Regulatory Considerations
Compliance with Chemical Research Regulations
Researchers working with N,N-Dimethyl-N'-p-tolylsulphamide must navigate a complex set of international and national regulations designed to ensure chemical safety and environmental protection. Compliance is not merely a procedural formality but a cornerstone of responsible research.
The regulatory status of tolylfluanid (B52280), and by extension DMST, varies significantly by jurisdiction. In the European Union, the approval for tolylfluanid for use in certain biocidal products (product-type 7, film preservatives) was cancelled. tuv.comeuropa.eu This decision was prompted by the sole manufacturer ceasing production and choosing not to seek renewal of the approval, alongside rising concerns about its environmental and health impacts. europa.eueuropa.eu Consequently, research involving tolylfluanid or DMST in the EU is subject to stringent controls, and its use as a biocide is no longer permitted. tuv.com
In the United States, the Environmental Protection Agency (EPA) has not granted a general registration for tolylfluanid for domestic use. epa.gov Instead, it has established import tolerances for tolylfluanid residues on specific commodities such as apples, grapes, hops, and tomatoes under the Federal Food, Drug, and Cosmetic Act (FFDCA). epa.govfederalregister.gov Any research conducted in the U.S. must adhere to EPA guidelines, and depending on the context, may also fall under the purview of the Toxic Substances Control Act (TSCA).
A critical aspect of regulatory compliance is adherence to the Globally Harmonized System of Classification and Labelling of Chemicals (GHS). This compound is classified as a substance that is harmful if swallowed (H302) and harmful to aquatic life with long-lasting effects (H412). nih.gov Research laboratories are mandated to implement safety protocols commensurate with these hazards, including the use of appropriate personal protective equipment (PPE), engineering controls like fume hoods, and proper containment and storage procedures to prevent ingestion and environmental release.
Table 1: Chemical Identification and Regulatory Information
| Identifier | Value | Source |
|---|---|---|
| Chemical Name | This compound | nih.gov |
| Common Name | DMST | ncats.io |
| CAS Number | 66840-71-9 | nih.gov |
| Molecular Formula | C9H14N2O2S | nih.govnih.gov |
| EPA Pesticide Code | 609200 | nih.govncats.io |
| ECHA EC Number | 266-491-0 | nih.gov |
Environmental Monitoring and Reporting Requirements
Environmental vigilance is paramount in the study of this compound due to its persistence and ecotoxicity. The compound is the primary environmental transformation product of the fungicide tolylfluanid. wikipedia.orgnih.gov While tolylfluanid degrades relatively quickly in the environment, DMST exhibits greater stability, with a reported half-life of 50-70 days, making it a key indicator of environmental contamination from its parent fungicide. wikipedia.org
A significant concern that has driven regulatory scrutiny in Europe is the detection of tolylfluanid metabolites in drinking water supplies. europa.eueuropa.eu The issue is compounded by the potential for these metabolites to be converted into N-nitrosodimethylamine (NDMA), a compound classified as a probable human carcinogen, during water treatment processes that use ozonation. europa.eu This risk elevates the importance of monitoring for DMST in water sources.
The development of sensitive analytical methods is crucial for effective environmental monitoring. Studies have successfully detected pesticide transformation products, including those of tolylfluanid, in surface water using advanced techniques like high-resolution mass spectrometry. slu.se Furthermore, specific methods such as ultra-performance liquid chromatography-tandem mass spectrometry (UPLC-MS/MS) have been developed for the robust analysis of related polar pesticide degradation products in water, with low limits of detection. nih.gov The commercial availability of analytical standards for DMST facilitates its inclusion in routine monitoring programs. lookchem.compharmaffiliates.com
While specific reporting thresholds for DMST are not universally defined, existing environmental legislation, such as the Clean Water Act in the U.S. and the Water Framework Directive in the EU, mandates the control and reporting of hazardous substances in water bodies. The detection of a persistent and ecotoxic pesticide metabolite like DMST, particularly at levels that could pose a risk to drinking water safety, would likely trigger reporting obligations to the relevant environmental protection authorities.
Table 2: GHS Hazard Classification for this compound
| Hazard Class | Code | Statement | Source |
|---|---|---|---|
| Acute Toxicity, Oral | H302 | Harmful if swallowed | nih.gov |
Responsible Conduct of Research in Chemical Synthesis and Testing
The responsible conduct of research (RCR) provides an ethical framework that complements formal regulations, guiding scientists in the planning and execution of studies involving chemicals like this compound. This framework emphasizes safety, environmental stewardship, and scientific integrity. tulane.edu
Given the known hazards of DMST and its parent compound, tolylfluanid—which has been classified as "Likely to be carcinogenic to humans" by the EPA—researchers must prioritize risk minimization. epa.gov This involves adhering to the principles of chemical safety: using the smallest quantities of the substance necessary for the experiment, employing appropriate engineering controls, and consistently using personal protective equipment. nih.gov
The synthesis of DMST or its precursor, tolylfluanid, requires careful management of all chemicals involved, from starting materials to byproducts. wikipedia.org Crucially, due to the compound's classification as harmful to aquatic life, all liquid and solid waste containing DMST must be managed as hazardous chemical waste. nih.gov Disposal into sanitary sewer systems is strictly prohibited to prevent environmental contamination. Researchers must follow institutional and national guidelines for the proper disposal of chemical waste.
The potential for DMST to persist in the environment and contribute to the formation of carcinogenic byproducts in drinking water places a significant societal and ethical responsibility on the research community. europa.eutulane.edu Any research protocol that involves the synthesis or use of this compound must include a thorough risk assessment that considers not only the immediate laboratory hazards but also the broader environmental and societal impacts of the work. This includes developing a comprehensive plan for waste containment and disposal to prevent any release into the environment.
Q & A
Q. What mechanistic insights explain the pesticidal mode of action of this compound analogs like Tolyfluanid?
- Methodological Answer : Investigate inhibition of fungal acetyl-CoA carboxylase (ACC) via enzyme kinetics (Lineweaver-Burk plots). Use radiolabeled C-acetate to track lipid biosynthesis disruption. Molecular docking (AutoDock Vina) can predict binding affinity to ACC’s biotin carboxylase domain. Validate with site-directed mutagenesis of key residues (e.g., Lys218, Glu224) .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
